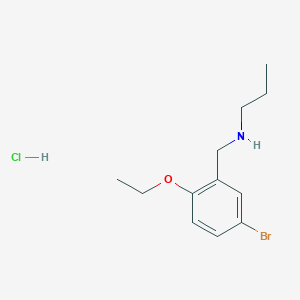![molecular formula C13H17N3O B4395657 [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4395657.png)
[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide
説明
[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide, also known as EF5, is a hypoxia marker that is used to study the effects of low oxygen levels on cells and tissues. This compound has been extensively studied in scientific research and has shown promising results in various applications.
作用機序
[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide is a nitroimidazole compound that is selectively reduced in hypoxic cells. The reduction of [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide in hypoxic cells results in the formation of a stable adduct that can be detected using immunohistochemistry or flow cytometry. The formation of the adduct allows researchers to identify and quantify hypoxic cells in tissues and tumors.
Biochemical and Physiological Effects:
[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to have minimal toxicity and is well-tolerated in animals and humans. [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide has also been shown to have minimal effects on cellular metabolism and gene expression, making it an ideal hypoxia marker for scientific research.
実験室実験の利点と制限
[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide has several advantages for lab experiments. It is a reliable and sensitive hypoxia marker that can be used to identify and quantify hypoxic cells in tissues and tumors. [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide is also easy to use and can be detected using immunohistochemistry or flow cytometry. However, [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide has some limitations. It requires specialized equipment and expertise to detect and quantify the adduct, which can be a challenge for some researchers. [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide is also limited to in vitro and ex vivo experiments, as it cannot penetrate cell membranes.
将来の方向性
There are several future directions for [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide research. One direction is to develop new and improved hypoxia markers that are more sensitive and specific than [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide. Another direction is to explore the use of [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide in combination with other hypoxia-targeted therapies, such as radiation therapy and chemotherapy. Additionally, [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide could be used to study the effects of hypoxia on immune cells and the tumor microenvironment. Finally, [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide could be used to study the effects of hypoxia on other diseases, such as cardiovascular disease and neurological disorders.
In conclusion, [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide is a hypoxia marker that has been extensively studied in scientific research. It is a reliable and sensitive marker that can be used to identify and quantify hypoxic cells in tissues and tumors. [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide has minimal toxicity and is well-tolerated in animals and humans. While [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide has some limitations, it has several advantages for lab experiments. There are several future directions for [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide research, including the development of new and improved hypoxia markers and the exploration of [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide in combination with other hypoxia-targeted therapies.
科学的研究の応用
[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide is primarily used as a hypoxia marker in scientific research. It is used to study the effects of low oxygen levels on cells and tissues in various applications, including cancer research, cardiovascular research, and neuroscience research. [3-(1-ethyl-1H-benzimidazol-2-yl)propyl]formamide is also used to study the effectiveness of hypoxia-targeted therapies.
特性
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-16-12-7-4-3-6-11(12)15-13(16)8-5-9-14-10-17/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBUXRMIFOCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4395585.png)
![2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4395589.png)
![(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395604.png)


![({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4395617.png)
![5-{[(4-chlorophenyl)thio]methyl}-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4395630.png)



![3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4395676.png)
![N-isopropyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4395681.png)

